molecular formula C15H20N2O5 B2442034 METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE CAS No. 956382-84-6

METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE

Cat. No.: B2442034
CAS No.: 956382-84-6
M. Wt: 308.334
InChI Key: NWTTXUSSZUWPFL-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate is a complex organic compound with a unique structure that includes a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzodioxole ring, followed by the introduction of the carbamoylamino group and the esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl (2S)-2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)-3-methylbutanoate, also known as a derivative of benzodioxole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a benzodioxole moiety, which is often associated with various biological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H17N3O4\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{4}

This structure includes:

  • A benzodioxole ring, which is known for its role in various biological activities.
  • An amino acid backbone that contributes to its interaction with biological targets.

The biological activity of this compound appears to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways, particularly those involved in inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator of serotonin receptors, contributing to its potential antidepressant effects.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit promising pharmacological properties:

  • Antioxidant Activity : Studies have shown that benzodioxole derivatives possess significant antioxidant properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of benzodioxole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro and decreased pro-inflammatory cytokines in animal models .

CompoundIC50 (µM)Activity Type
Benzodioxole Derivative A15Antioxidant
Benzodioxole Derivative B20Anti-inflammatory

Study 2: Anticancer Activity

Another study focused on the anticancer properties of benzodioxole derivatives found that this compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

Properties

IUPAC Name

methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-9(2)13(14(18)20-3)17-15(19)16-7-10-4-5-11-12(6-10)22-8-21-11/h4-6,9,13H,7-8H2,1-3H3,(H2,16,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTTXUSSZUWPFL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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